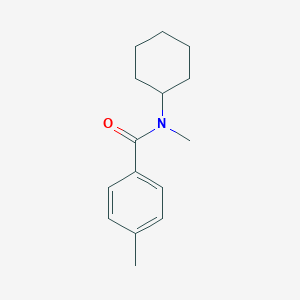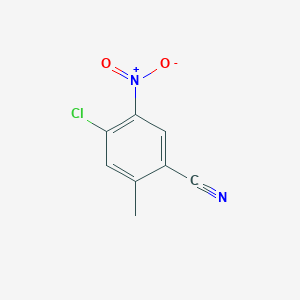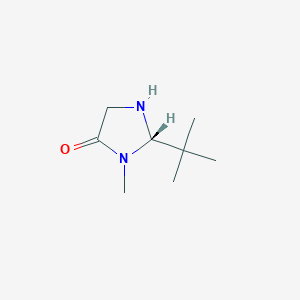![molecular formula C8H16N2 B174135 (R)-Octahydro-pyrido[1,2-a]pyrazine CAS No. 179605-64-2](/img/structure/B174135.png)
(R)-Octahydro-pyrido[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Octahydro-1H-pyrido[1,2-a]pyrazine is a bicyclic nitrogen-containing heterocycle
Mechanism of Action
Target of Action
It is known that pyrazine derivatives, which include ®-octahydro-1h-pyrido[1,2-a]pyrazine, have been used in the treatment of tuberculosis . They are active against Mycobacterium tuberculosis .
Mode of Action
It is known that pyrazinamide, a pyrazine derivative, is converted into its active form, pyrazinoic acid, by the bacterial pyrazinamidase enzyme . This active form can accumulate intracellularly and interfere with the bacterium’s functions .
Biochemical Pathways
Pyrazine derivatives have been found to have diverse biological activities . For instance, they have been used as bioisosteres of benzene, pyridine, and pyrimidine .
Pharmacokinetics
It is known that pyrazinamide, a pyrazine derivative, has a bioavailability of over 90%, is metabolized in the liver, and is excreted by the kidneys .
Result of Action
It is known that pyrazine derivatives have been used in the treatment of tuberculosis . They are active against Mycobacterium tuberculosis .
Action Environment
It is known that bacterial bioactive extracts, which may include pyrazine derivatives, have been isolated from various environments, including deep-sea sediment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Octahydro-1H-pyrido[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 1,2-diamines with 1,3-diketones, followed by cyclization to form the desired bicyclic structure. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ®-Octahydro-1H-pyrido[1,2-a]pyrazine may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-Octahydro-1H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, ®-Octahydro-1H-pyrido[1,2-a]pyrazine serves as a versatile building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, ®-Octahydro-1H-pyrido[1,2-a]pyrazine derivatives are explored for their therapeutic potential. These compounds may exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Comparison with Similar Compounds
Similar Compounds
Pyrazine: A simpler aromatic compound with two nitrogen atoms in a six-membered ring.
Pyridazine: Another diazine with nitrogen atoms in positions 1 and 2.
Pyrimidine: A diazine with nitrogen atoms in positions 1 and 3.
Uniqueness
®-Octahydro-1H-pyrido[1,2-a]pyrazine is unique due to its bicyclic structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHPOXROAPYCGT-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCNC[C@H]2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B174054.png)

![N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B174057.png)











